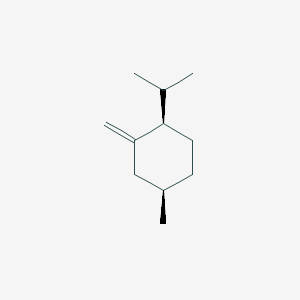
(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a methylidene group, and a propan-2-yl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane can be achieved through several synthetic routes. One common method involves the use of cyclohexanone as a starting material, which undergoes a series of reactions including alkylation, reduction, and dehydration to form the desired compound. The reaction conditions typically involve the use of strong bases and reducing agents, such as sodium borohydride or lithium aluminum hydride, under controlled temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale reactors and continuous flow processes. These methods ensure high yields and purity of the compound. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions and reduce the overall production costs.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or acids, while reduction typically produces more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure and is used in asymmetric synthesis and medicinal chemistry.
(1R,4R,5S)-(-)-Guaia-6,10(14)-diene: Another compound with a similar cyclohexane ring structure, used in the study of natural products and their biological activities.
(1R,4R)-p-Mentha-2,8-dien-1-ol: A monoterpenoid with applications in flavor and fragrance industries.
Uniqueness
What sets (1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane apart is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in the development of new pharmaceuticals.
Propiedades
Número CAS |
122331-74-2 |
|---|---|
Fórmula molecular |
C11H20 |
Peso molecular |
152.28 g/mol |
Nombre IUPAC |
(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C11H20/c1-8(2)11-6-5-9(3)7-10(11)4/h8-9,11H,4-7H2,1-3H3/t9-,11-/m1/s1 |
Clave InChI |
DEGNFHVRBRNTBM-MWLCHTKSSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H](C(=C)C1)C(C)C |
SMILES canónico |
CC1CCC(C(=C)C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


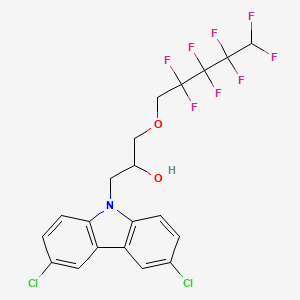
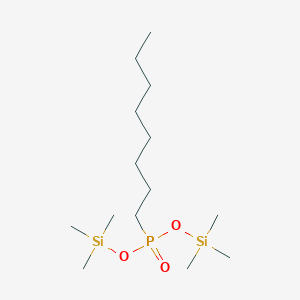


![2-[4-(2-Hydroxyethoxy)butoxy]ethanol](/img/structure/B14150126.png)
![N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine](/img/structure/B14150131.png)

![6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14150147.png)

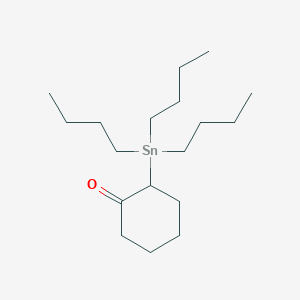
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)
![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)
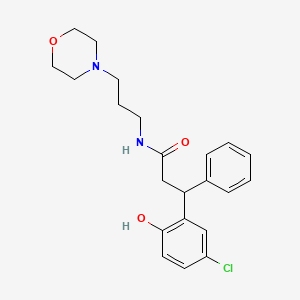
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
